A Technical Guide to 7H-Purine-2-Sulfonyl Fluoride: Chemical Properties and Half-Life
A Technical Guide to 7H-Purine-2-Sulfonyl Fluoride: Chemical Properties and Half-Life
Introduction
In the landscape of covalent chemical biology and drug discovery, the sulfonyl fluoride (SF) moiety has emerged as a privileged electrophile. Its unique balance of stability and context-dependent reactivity has positioned it as a versatile tool for forging stable covalent bonds with a variety of nucleophilic amino acid residues within protein targets. Unlike traditional covalent warheads that primarily target cysteine, sulfonyl fluorides exhibit a broader reactivity profile, engaging with serine, threonine, tyrosine, lysine, and histidine.[1][2][3] This expanded targeting scope opens up new avenues for probing the proteome and developing novel therapeutics.
This in-depth technical guide focuses on a specific, yet under-documented member of this class: 7H-purine-2-sulfonyl fluoride . The purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous endogenous signaling molecules and therapeutic agents. The fusion of this biologically relevant heterocycle with the reactive sulfonyl fluoride warhead presents a compelling chemotype for the development of targeted covalent inhibitors, particularly for enzymes that recognize purine-based substrates, such as kinases and metabolic enzymes.
This guide will provide a comprehensive overview of the known and inferred chemical properties of 7H-purine-2-sulfonyl fluoride, with a particular focus on its synthesis, stability, reactivity, and half-life. We will also present detailed experimental protocols for the characterization of this and related sulfonyl fluoride probes, aiming to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this promising chemical entity.
Chemical Properties of 7H-Purine-2-Sulfonyl Fluoride
Synthesis
The synthesis of purine-sulfonyl fluorides was first described in a seminal 1961 paper by Beaman and Robins.[4] The general strategy involves the conversion of a purine-sulfonic acid to the corresponding sulfonyl chloride, followed by a halide exchange to yield the sulfonyl fluoride. While the original literature provides a foundational methodology, modern synthetic organic chemistry offers a variety of routes to aryl and heteroaryl sulfonyl fluorides that could be adapted for the synthesis of 7H-purine-2-sulfonyl fluoride. These methods often start from more readily available precursors such as thiols, disulfides, or sulfonamides.[5][6][7]
A plausible synthetic route, adapted from established methodologies, is outlined below:
Stability and Half-Life
The stability of the sulfonyl fluoride group is a critical parameter that dictates its utility as a chemical probe or therapeutic agent. It must be sufficiently stable to avoid premature hydrolysis or off-target reactions, yet reactive enough to engage its intended biological target. The hydrolytic stability of aryl sulfonyl fluorides is influenced by both electronic and steric factors.[8][9][10]
Factors Influencing Stability:
-
Electronic Effects: Electron-withdrawing groups on the aromatic ring generally increase the electrophilicity of the sulfur atom, leading to a faster rate of hydrolysis. The purine ring system, being electron-deficient, is expected to increase the reactivity of the sulfonyl fluoride compared to a simple phenylsulfonyl fluoride.
-
Steric Effects: Steric hindrance around the sulfonyl fluoride moiety can significantly enhance its stability by shielding the sulfur atom from nucleophilic attack by water.[9][11] For 7H-purine-2-sulfonyl fluoride, the adjacent atoms of the purine ring provide some steric bulk.
Half-Life:
| Compound | pH | Temperature (°C) | Half-life |
| Phenylmethylsulfonyl fluoride (PMSF) | 7.0 | 25 | 110 min |
| Phenylmethylsulfonyl fluoride (PMSF) | 7.5 | 25 | 55 min |
| Phenylmethylsulfonyl fluoride (PMSF) | 8.0 | 25 | 35 min |
| 2,4,6-triisopropylbenzenesulfonyl fluoride | N/A | 37 (in rat serum) | >95% intact after 2h |
Data for PMSF from various sources. Data for 2,4,6-triisopropylbenzenesulfonyl fluoride from Matesic et al., 2013.[11]
Given the electron-deficient nature of the purine ring, it is anticipated that 7H-purine-2-sulfonyl fluoride will have a shorter half-life than simple, unactivated phenylsulfonyl fluorides. However, it is likely to be more stable than highly reactive sulfonyl fluorides bearing strong electron-withdrawing groups. Precise determination of its half-life requires experimental validation under specific conditions (e.g., physiological pH and temperature).
Reactivity with Amino Acid Residues
The utility of sulfonyl fluorides as chemical probes stems from their ability to covalently modify several nucleophilic amino acid residues.[1][2][12] The reaction proceeds via a nucleophilic attack of the amino acid side chain on the electrophilic sulfur atom, leading to the displacement of the fluoride ion and the formation of a stable sulfonate ester or sulfonamide linkage. This reaction is often facilitated by the specific microenvironment of a protein's binding pocket, a phenomenon known as "proximity-enhanced reactivity".
The reactivity of sulfonyl fluorides with different amino acids generally follows the order of their nucleophilicity at physiological pH: Cys > Tyr > Lys > Ser > Thr > His.[13][14] While the reaction with cysteine is rapid, the resulting thiosulfonate ester adduct is often unstable.[8] In contrast, stable adducts are formed with tyrosine, lysine, and serine.[8] The purine moiety in 7H-purine-2-sulfonyl fluoride can act as a recognition element, guiding the sulfonyl fluoride warhead to the binding sites of purine-recognizing proteins, thereby enhancing the selectivity of the covalent modification.
Experimental Protocols
The following protocols provide a general framework for assessing the stability and reactivity of 7H-purine-2-sulfonyl fluoride. These should be considered as starting points and may require optimization for specific applications.
Protocol 1: Assessment of Hydrolytic Stability
This protocol describes a method to determine the half-life of 7H-purine-2-sulfonyl fluoride in an aqueous buffer at physiological pH.
Materials:
-
7H-purine-2-sulfonyl fluoride
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Formic acid
-
High-performance liquid chromatography (HPLC) system with a C18 column and a UV detector
Procedure:
-
Prepare a stock solution of 7H-purine-2-sulfonyl fluoride (e.g., 10 mM in DMSO).
-
Initiate the stability assay by diluting the stock solution into pre-warmed PBS (37 °C) to a final concentration of 100 µM.
-
Incubate the solution at 37 °C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a solution of ACN with 0.1% formic acid to stop further hydrolysis.
-
Analyze the samples by HPLC, monitoring the disappearance of the parent compound (7H-purine-2-sulfonyl fluoride) over time.
-
Calculate the half-life (t₁/₂) by plotting the natural logarithm of the remaining parent compound concentration against time and fitting the data to a first-order decay model.
Protocol 2: Reactivity Profiling with Amino Acids
This protocol outlines a competitive assay to assess the reactivity of 7H-purine-2-sulfonyl fluoride with different nucleophilic amino acids.
Materials:
-
7H-purine-2-sulfonyl fluoride
-
N-acetyl-L-tyrosine, Nα-acetyl-L-lysine, N-acetyl-L-serine, N-acetyl-L-histidine
-
PBS, pH 7.4
-
LC-MS/MS system
Procedure:
-
Prepare stock solutions of 7H-purine-2-sulfonyl fluoride and each N-acetylated amino acid.
-
In separate reaction vessels, incubate 7H-purine-2-sulfonyl fluoride with a molar excess of each amino acid in PBS at 37 °C.
-
At various time points, take aliquots and quench the reaction.
-
Analyze the samples by LC-MS/MS to monitor the formation of the covalent adduct between 7H-purine-2-sulfonyl fluoride and each amino acid.
-
The rate of adduct formation will provide a relative measure of the reactivity of 7H-purine-2-sulfonyl fluoride towards each amino acid.
Protocol 3: Activity-Based Protein Profiling (ABPP)
This protocol describes a general workflow for identifying the protein targets of an alkyne-tagged analog of 7H-purine-2-sulfonyl fluoride in a cell lysate.
Conclusion
7H-purine-2-sulfonyl fluoride represents a molecule of significant interest at the intersection of medicinal chemistry and chemical biology. While specific experimental data for this compound remains limited, a comprehensive understanding of the chemical properties of the broader class of aryl sulfonyl fluorides provides a solid foundation for its exploration. The purine scaffold offers a valuable handle for targeted delivery to a host of biologically important enzymes, and the sulfonyl fluoride warhead provides a mechanism for potent and durable covalent inhibition.
The future of drug discovery will increasingly rely on the development of precisely targeted covalent therapies. The principles and protocols outlined in this guide are intended to facilitate the investigation of 7H-purine-2-sulfonyl fluoride and related compounds, ultimately contributing to the expansion of the druggable proteome and the creation of next-generation therapeutics.
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